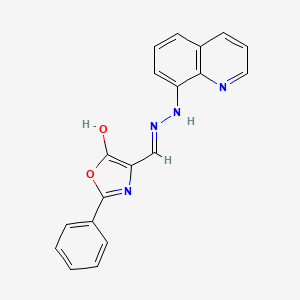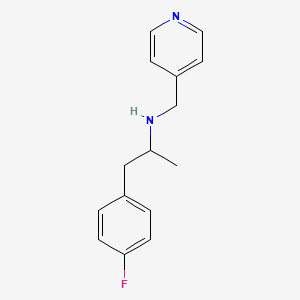![molecular formula C17H16BrClN2O2 B6073695 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B6073695.png)
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide, also known as BCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BCP is a derivative of benzamide and is commonly used as a chemical probe to investigate the role of protein-protein interactions in biological systems. In
Wirkmechanismus
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide binds to the SH3 domain of Grb2 through a hydrophobic interaction with the phenyl ring of the compound and a hydrogen bond with the amide group. This binding disrupts the protein-protein interaction between Grb2 and its binding partners, leading to downstream effects on signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activation of the Ras, PI3K-Akt, and JNK signaling pathways, which are involved in cell growth, proliferation, and survival. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide as a chemical probe is its high specificity for the SH3 domain of Grb2. This allows for the selective disruption of protein-protein interactions involving this domain, which can provide valuable insights into the function of signaling pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide in scientific research. One area of interest is the development of this compound derivatives with improved specificity and reduced toxicity. Another area of interest is the use of this compound as a tool for the identification of novel protein-protein interactions in biological systems. Finally, the use of this compound in combination with other chemical probes and genetic tools can provide a more comprehensive understanding of signaling pathways and their role in disease.
Synthesemethoden
The synthesis of 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-aminobutyramide under basic conditions. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound is a straightforward process and can be performed on a large scale, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide is widely used as a chemical probe to study protein-protein interactions in biological systems. It has been shown to bind to the SH3 domain of the protein Grb2, which is involved in numerous signaling pathways. This compound has also been used to investigate the role of the protein-protein interaction between the SH3 domain of Grb2 and the proline-rich motif of the protein Sos, which is involved in the activation of the Ras signaling pathway. In addition, this compound has been used to study the interaction between the SH3 domain of Grb2 and the protein Gab1, which is involved in the activation of the PI3K-Akt signaling pathway.
Eigenschaften
IUPAC Name |
5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c1-2-3-16(22)20-12-5-7-13(8-6-12)21-17(23)14-10-11(18)4-9-15(14)19/h4-10H,2-3H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVOLAPYMJOGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 5-(4-ethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6073612.png)

![2,4-dichloro-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6073617.png)

![N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B6073632.png)
![1-[5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6073637.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)isonicotinamide](/img/structure/B6073642.png)
![2-[8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B6073648.png)
![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6073656.png)
![2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B6073664.png)
![N-benzyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B6073666.png)
![2-iodo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6073674.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenoxyacetamide](/img/structure/B6073702.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-nitrobenzamide](/img/structure/B6073704.png)
